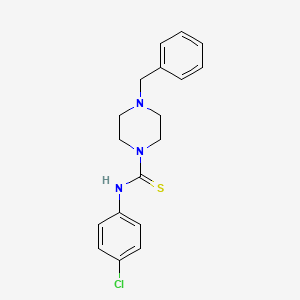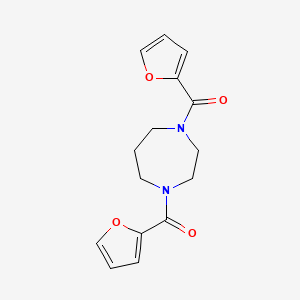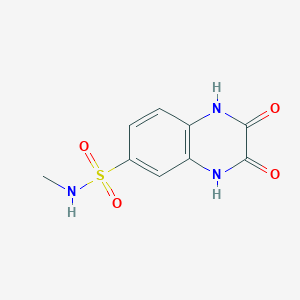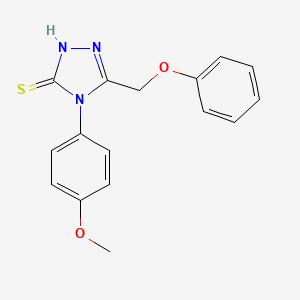![molecular formula C20H21N5O B5627978 4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5627978.png)
4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-(4H-1,2,4-triazol-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule characterized by the presence of a phenylpiperidinyl group linked through a carbonyl function to a pyridine ring substituted with a triazolyl group. It is part of a broader class of chemicals known for exhibiting significant biological and chemical properties due to their complex structural motifs, which include pyridine and triazole rings.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions that often start with basic building blocks like 2-cyanopyridine, which can be further modified using various reagents (e.g., N-phenylthiosemicarbazide) to introduce the desired functional groups, such as the triazole ring. A typical example involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide to afford derivatives like 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which can be further reacted with chloroacetic acid followed by esterification to yield more complex derivatives (Castiñeiras, García-Santos, & Saa, 2018).
Molecular Structure Analysis
The molecular and supramolecular structures of these compounds and their complexes can be assessed using X-ray diffractometry, revealing details about their crystalline structures, intermolecular contacts, and packing arrangements. For instance, analyses have shown the presence of specific C-H…X contacts and supramolecular synthons that are indicative of the compounds' potential for forming stable crystalline structures (Tawfiq et al., 2014).
Chemical Reactions and Properties
The compound's reactivity can be studied through its participation in various chemical reactions, such as intramolecular oxidative N-N bond formation, which is a key step in synthesizing biologically important structures like 1,2,4-triazolo[1,5-a]pyridines. Such reactions often employ reagents like phenyliodine bis(trifluoroacetate) for direct oxidative N-N bond formation, highlighting the compound's versatility in synthetic chemistry (Zheng et al., 2014).
Physical Properties Analysis
The physical properties, such as melting points and crystallization behavior, can be inferred from the molecular structure, with specific intermolecular contacts and packing arrangements playing a significant role. For example, the presence of certain supramolecular synthons and packing motifs has been linked to the crystallization behavior and stability of these compounds (Tawfiq et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential for forming complexes with metals, can be explored through various spectroscopic and analytical techniques. Studies on related compounds have demonstrated their ability to form complexes with metals, which is indicative of their potential application in areas such as catalysis and material science (Dunru Zhu et al., 2000).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3-methyl-3-phenylpiperidin-1-yl)-[2-(1,2,4-triazol-4-yl)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-20(17-6-3-2-4-7-17)9-5-11-24(13-20)19(26)16-8-10-21-18(12-16)25-14-22-23-15-25/h2-4,6-8,10,12,14-15H,5,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQPLXZZVFTUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC(=NC=C2)N3C=NN=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-(4H-1,2,4-triazol-4-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxypropyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627907.png)
![(4aS*,8aS*)-2-acetyl-7-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5627922.png)
![(3S*,4S*)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5627933.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[(5-methyl-1H-imidazol-4-yl)methyl]benzamide](/img/structure/B5627935.png)

![2-cyclopropyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5627938.png)
![methyl 2-ethyl-5-[(ethylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B5627943.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[4-(2-thienyl)butanoyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5627944.png)


![8-{[5-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5627973.png)


![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5627983.png)